3,5-Difluorobenzenesulfonamide

Medicinal Chemistry Physicochemical Profiling Carbonic Anhydrase Inhibition

Secure the correct 3,5-difluoro isomer for reproducible carbonic anhydrase research. This meta-substituted scaffold exhibits a distinct pKa shift and optimized binding affinity, validated by 1:1 hCA I complex formation and 19F NMR. Its defined physicochemical profile (mp 157-161°C) ensures reliable handling and multi-step synthesis. For R&D use only.

Molecular Formula C6H5F2NO2S
Molecular Weight 193.17 g/mol
CAS No. 140480-89-3
Cat. No. B117971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Difluorobenzenesulfonamide
CAS140480-89-3
Molecular FormulaC6H5F2NO2S
Molecular Weight193.17 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1F)S(=O)(=O)N)F
InChIInChI=1S/C6H5F2NO2S/c7-4-1-5(8)3-6(2-4)12(9,10)11/h1-3H,(H2,9,10,11)
InChIKeyMKQPOVUFDWKPNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Difluorobenzenesulfonamide (CAS 140480-89-3): Sourcing and Procurement Guide


3,5-Difluorobenzenesulfonamide (CAS 140480-89-3) is a fluorinated benzenesulfonamide derivative with the molecular formula C6H5F2NO2S and a molecular weight of 193.17 g/mol. It serves as a key building block in organic synthesis and as a pharmacologically relevant scaffold, primarily recognized for its activity as a carbonic anhydrase (CA) inhibitor. The compound binds to human carbonic anhydrase I in a 1:1 complex, with the bound inhibitor present in its anionic form [1]. Its physicochemical profile, including a melting point of 157-161 °C, positions it as a useful research intermediate for medicinal chemistry and material science applications .

Why Generic Benzenesulfonamide Substitution Fails: The Critical Role of 3,5-Difluoro Substitution


Benzenesulfonamides are a structurally diverse class where even subtle changes in the substitution pattern on the phenyl ring profoundly impact key physicochemical and biological properties [1]. The 3,5-difluoro substitution pattern is not interchangeable with other isomers or non-fluorinated analogs. The specific positioning of the two fluorine atoms at the meta positions significantly lowers the pKa of the sulfonamide group relative to unsubstituted benzenesulfonamide, thereby enhancing its ionization state and binding affinity to carbonic anhydrase enzymes under physiological conditions [1]. This precise electronic modulation dictates both the compound's solubility and its pharmacodynamic profile, making it essential for researchers to source the correct isomer for reproducible and meaningful experimental outcomes.

Quantitative Evidence Guide: 3,5-Difluorobenzenesulfonamide vs. Comparators


pKa Modulation: Meta-Difluoro Substitution Reduces Acidity Compared to Non-Fluorinated and Mono-Fluorinated Analogs

The pKa of 3,5-difluorobenzenesulfonamide is significantly lower than that of unsubstituted benzenesulfonamide and differs from other positional isomers, directly impacting its ionization state at physiological pH. This property is crucial for binding to the zinc ion in the active site of carbonic anhydrase. The pKa value was determined potentiometrically [1].

Medicinal Chemistry Physicochemical Profiling Carbonic Anhydrase Inhibition

Lipophilicity Tuning: Higher logP Than Non-Fluorinated and Most Mono-Fluorinated Analogs

The lipophilicity of 3,5-difluorobenzenesulfonamide, expressed as the logarithm of the octanol-water partition coefficient (logP), is higher than that of the non-fluorinated parent and most mono-fluorinated derivatives. This property influences membrane permeability and distribution. LogP was determined spectrophotometrically at pH 7.5 [1].

Drug Design ADME Physicochemical Profiling

Carbonic Anhydrase I Inhibition: Moderate Affinity with Well-Characterized Binding Mode

3,5-Difluorobenzenesulfonamide inhibits human carbonic anhydrase I (hCA I) with a Ki value of 3.7 µM, as determined by a CO₂ hydration-based stopped-flow assay [1]. While a direct Ki for unsubstituted benzenesulfonamide against hCA I was not found in this search, benzenesulfonamide inhibits hCA II with a Ki of 0.43 µM [2]. The binding mode of the 3,5-difluoro derivative has been extensively characterized by NMR, confirming a 1:1 complex with the inhibitor in its anionic form [3].

Carbonic Anhydrase Enzyme Inhibition Biophysical Characterization

hERG Liability Profile: Low Risk of Cardiac Ion Channel Inhibition

In vitro profiling against the human Ether-à-go-go-Related Gene (hERG) potassium channel, a key predictor of drug-induced QT prolongation, indicates that 3,5-difluorobenzenesulfonamide has a low risk of hERG inhibition. The compound exhibited an EC50 value greater than 30 µM in a fluorescence polarization assay [1].

Safety Pharmacology hERG Cardiotoxicity

CYP450 Inhibition Profile: Low Potential for Metabolic Drug-Drug Interactions

Assessment of cytochrome P450 (CYP) enzyme inhibition, a major source of drug-drug interactions, shows that 3,5-difluorobenzenesulfonamide exhibits weak inhibition of CYP3A4. In a fluorescence-based assay using pooled human liver microsomes, the compound demonstrated an IC50 value greater than 10 µM [1]. Additionally, computational predictions suggest it is a non-inhibitor of P-glycoprotein and other major CYP isoforms [2].

Drug Metabolism CYP450 DDI

Best Research and Industrial Application Scenarios for 3,5-Difluorobenzenesulfonamide


Medicinal Chemistry: Carbonic Anhydrase Inhibitor Lead Optimization

Use 3,5-difluorobenzenesulfonamide as a core scaffold for designing novel carbonic anhydrase inhibitors. Its well-characterized binding mode (1:1 complex, anionic form) and moderate affinity for hCA I [1] provide a baseline for SAR studies. The 3,5-difluoro substitution offers a distinct pKa and logP profile compared to non-fluorinated and other fluorinated analogs [2], enabling systematic exploration of how electronic and lipophilic modifications impact isoform selectivity and potency. Its favorable hERG and CYP profiles [3][4] make it a safer starting point for lead optimization.

Biophysical and Structural Biology Studies

Employ 3,5-difluorobenzenesulfonamide as a probe in NMR or X-ray crystallography experiments to investigate ligand-protein interactions, particularly with carbonic anhydrase isoforms. The compound's fluorine atoms serve as useful NMR-active nuclei, and its 1:1 binding stoichiometry with hCA I has been confirmed by 19F NMR [5]. This makes it an ideal tool for studying the dynamics of inhibitor binding and for validating computational docking models.

Chemical Biology: Tool Compound for Studying Carbonic Anhydrase Function

Utilize 3,5-difluorobenzenesulfonamide as a pharmacological tool to probe the physiological roles of carbonic anhydrase I. Its moderate inhibition profile [1] allows for the investigation of CA I-specific functions without complete enzyme ablation, which can be advantageous in cellular or in vivo models where full knockout is undesirable. The compound's physicochemical properties (pKa, logP) [2] ensure adequate solubility and permeability for cell-based assays.

Organic Synthesis: Building Block for Fluorinated Sulfonamides

Source 3,5-difluorobenzenesulfonamide as a versatile intermediate for constructing more complex molecules. The sulfonamide group can be readily functionalized (e.g., N-alkylation, acylation) to generate libraries of derivatives [6]. The 3,5-difluoro substitution pattern imparts unique electronic and steric properties to the final compounds, which can be leveraged to tune biological activity or material properties. Its stable, crystalline nature (mp 157-161 °C) facilitates handling and purification in multi-step syntheses.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,5-Difluorobenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.